An In-depth Technical Guide to 2-Chlorodibenz[b,f]oxazepin-11(10H)-one
An In-depth Technical Guide to 2-Chlorodibenz[b,f]oxazepin-11(10H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a heterocyclic compound belonging to the dibenzoxazepine class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of psychoactive compounds. Notably, it serves as a key intermediate in the synthesis of the atypical antipsychotic and antidepressant drug, Amoxapine.[1][2][3] Its chemical structure, featuring a chlorinated dibenzoxazepine core, provides a valuable platform for the development of novel therapeutic agents targeting the central nervous system.[4][5] This technical guide provides a comprehensive overview of the basic properties, synthesis, and analytical methods related to 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.
Core Chemical and Physical Properties
2-Chlorodibenz[b,f]oxazepin-11(10H)-one is typically a tan or milky yellow-brown solid.[3][6] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Core Chemical and Physical Properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈ClNO₂ | [2][3][7] |
| Molecular Weight | 245.66 g/mol | [2][3][7] |
| CAS Number | 3158-91-6 | [2][7] |
| Appearance | Tan to milky yellow-brown solid | [3][6] |
| Melting Point | 242-244 °C | [2] |
| Boiling Point | 320.8 °C at 760 mmHg | [2] |
| Density | 1.369 g/cm³ | [2] |
| Solubility | Sparingly soluble in DMSO (with heating), slightly soluble in Methanol. | [8] |
| XLogP3 | 3.836 | [2] |
Synonyms: 2-Chlorodibenzo(b,f)-1,4-oxazepin-11-one, 8-chloro-5H-benzo[b][1][5]benzoxazepin-6-one, Amoxapine Impurity D[2][7][9]
Synthesis
The synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one can be achieved through several routes. A common and industrially relevant method involves the intramolecular cyclization of a substituted 2-phenoxy aniline derivative.
Synthetic Workflow
A plausible synthetic pathway is outlined below. This process involves the intramolecular cyclocarbonylation of a substituted 2-(2-iodophenoxy)aniline derivative, a method that has been shown to be efficient for preparing similar dibenzo[b,f][1][5]oxazepin-11(10H)-ones.
Caption: Synthetic workflow for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of dibenzo[b,f][1][5]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation, adapted from the literature for the synthesis of the target molecule.
Materials:
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2-(2-Iodophenoxy)-5-chloroaniline
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Palladium(II) iodide (PdI₂)
-
1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (Cytop 292)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Toluene, anhydrous
-
Carbon monoxide (CO) gas
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(2-iodophenoxy)-5-chloroaniline (1.0 mmol), PdI₂ (0.02 mmol), and Cytop 292 (0.04 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Add DBU (1.2 mmol) to the reaction mixture.
-
Purge the flask with carbon monoxide gas (balloon pressure) and then maintain a CO atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-Chlorodibenz[b,f]oxazepin-11(10H)-one as a solid.
Analytical Methods
The identity and purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one can be determined using a variety of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and for monitoring reaction progress.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two benzene rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other characteristic bands for C-N, C-O, and C-Cl bonds will also be present.
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. GC-MS data for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is available in public databases such as PubChem.[4]
Potential Biological Activity and Signaling Pathways
2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a precursor to Amoxapine, a drug known to interact with dopamine and serotonin receptors. The broader class of dibenzoxazepine derivatives often exhibit activity at these G-protein coupled receptors (GPCRs).
Loxapine, a structurally related compound, acts as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. This dual antagonism is believed to be responsible for its antipsychotic effects. It is plausible that 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its derivatives could exhibit similar pharmacological profiles.
Caption: Generalized GPCR signaling pathway for dibenzoxazepine derivatives.
Conclusion
2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a fundamentally important molecule in the field of medicinal chemistry, particularly in the development of CNS-active pharmaceuticals. This technical guide has provided a detailed overview of its core properties, a plausible and detailed synthetic protocol, and key analytical methodologies for its characterization. The understanding of its chemical nature and its relationship to biologically active compounds like Amoxapine provides a solid foundation for researchers and drug development professionals working with this versatile scaffold. Further investigation into its specific biological targets and mechanisms of action may unveil new therapeutic opportunities.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. echemi.com [echemi.com]
- 3. 2-CHLORODIBENZO(B,F)-1,4-OXAZEPIN-11-ONE [drugfuture.com]
- 4. 2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one | C13H8ClNO2 | CID 13000266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sunlake.lookchem.com [sunlake.lookchem.com]
- 6. CN103524455A - 2-chloro-10,11-Dihydro-11-oxodibenzo [b, f] [1, 4] thiazepine-11 (10-H)-one preparing method - Google Patents [patents.google.com]
- 7. 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one, CasNo.3158-91-6 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. H54266.06 [thermofisher.com]
